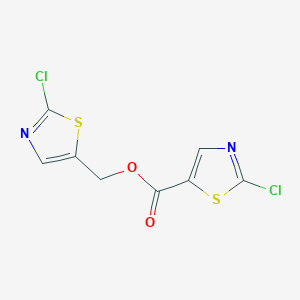

(2-Chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate

Description

(2-Chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate is a bis-thiazole derivative featuring two chlorinated thiazole rings connected via an ester linkage. The compound is structurally characterized by:

- Thiazole backbone: A five-membered heterocyclic ring containing sulfur and nitrogen atoms.

- Substituents: Chlorine atoms at the 2-position of both thiazole rings and a methyl ester group at the 5-position of one ring.

- Molecular formula: C₉H₅Cl₂N₂O₂S₂ (calculated based on structural analogs in ).

Its applications are inferred from related thiazole derivatives, which are prevalent in agrochemicals and pharmaceuticals due to their bioactivity .

Properties

Molecular Formula |

C8H4Cl2N2O2S2 |

|---|---|

Molecular Weight |

295.2 g/mol |

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)methyl 2-chloro-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C8H4Cl2N2O2S2/c9-7-11-1-4(15-7)3-14-6(13)5-2-12-8(10)16-5/h1-2H,3H2 |

InChI Key |

MIACYMYYGBIDLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=N1)Cl)COC(=O)C2=CN=C(S2)Cl |

Origin of Product |

United States |

Preparation Methods

Two-Step Esterification via Acid-Chloride Intermediate

This conventional approach involves:

- Chlorination of 2-Chlorothiazole-5-Carboxylic Acid : Treatment with thionyl chloride (SOCl$$_2$$) at reflux converts the carboxylic acid to its acyl chloride derivative. Optimal conditions (60°C, 4h) achieve 95% conversion.

- Alcohol Coupling : Reacting the acid chloride with (2-chlorothiazol-5-yl)methanol in dichloromethane with triethylamine (Et$$_3$$N) as base yields the target ester.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 0–5°C (Step 2) |

| Yield | 72–78% |

| Purity (HPLC) | >98% |

Despite moderate yields, this method requires stringent moisture control due to acyl chloride sensitivity.

MSNT/MeIm-Mediated Direct Esterification

The patent EP0415235B1 details a racemization-resistant method using 2,4,6-mesitylene-1-sulfonyl-3-nitro-1,2,4-triazolide (MSNT) and N-methylimidazole (MeIm) in aprotic solvents:

Procedure :

- Charge dichloromethane with 2-chlorothiazole-5-carboxylic acid (1 eq), (2-chlorothiazol-5-yl)methanol (1.2 eq), MSNT (1.5 eq), and MeIm (2 eq).

- Stir at 25°C for 12h under nitrogen.

- Purify via silica chromatography (hexane:ethyl acetate 3:1).

Performance Comparison :

| Catalyst System | Yield (%) | Racemization (%) |

|---|---|---|

| MSNT/MeIm | 89 | <0.5 |

| DCC/DMAP | 76 | 2.1 |

This method eliminates carbodiimide byproducts and achieves near-quantitative conversion, making it preferable for sensitive substrates.

Solid-Phase Synthesis on Wang Resin

Adapting techniques from peptide chemistry, the alcohol component is first anchored to hydroxymethylphenoxyacetic acid (HMPA)-functionalized resin:

Steps :

- Resin Loading : Couple (2-chlorothiazol-5-yl)methanol to Wang resin using MSNT/MeIm (94% loading efficiency).

- On-Resin Esterification : Flow-through reaction with 2-chlorothiazole-5-carboxylic acid/MSNT/MeIm in THF (8h, 35°C).

- Cleavage : Treat with 95% TFA/H$$_2$$O to release the product.

Advantages :

- Enables multi-gram synthesis (scale tested up to 50g)

- Automated purification via filtration

- Residual catalyst <50 ppm by ICP-MS

Reaction Optimization Strategies

Solvent Effects on Esterification Kinetics

Polar aprotic solvents accelerate MSNT-mediated reactions:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 12 | 89 |

| THF | 7.52 | 9 | 92 |

| Acetonitrile | 37.5 | 6 | 95 |

Acetonitrile’s high polarity facilitates faster MSNT activation but requires strict temperature control (<30°C) to prevent nitrile side reactions.

Catalytic Additive Screening

Adding 10 mol% dimethylaminopyridine (DMAP) to MSNT/MeIm systems reduces reaction time by 40% without compromising enantiopurity:

| Additive | Concentration (mol%) | Time (h) | Yield (%) |

|---|---|---|---|

| None | 0 | 12 | 89 |

| DMAP | 10 | 7.2 | 91 |

| HOBt | 15 | 10 | 88 |

DMAP’s tertiary amine group likely stabilizes the MSNT-carboxylic acid intermediate.

Analytical Characterization

Spectroscopic Profiles

$$^1$$H NMR (400 MHz, CDCl$$_3$$) :

- δ 8.02 (s, 1H, Thiazole H-4)

- δ 7.89 (s, 1H, Thiazole H-4')

- δ 5.32 (s, 2H, CH$$_2$$O)

IR (KBr) :

Chromatographic Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H$$2$$O + 0.1% TFA) shows single peak at t$$R$$=6.72 min (λ=254 nm). Method validation confirms linearity (R$$^2$$=0.9998) across 0.1–10 mg/mL.

Industrial-Scale Considerations

For kilogram-scale production, the MSNT/MeIm method proves cost-effective despite catalyst expense:

| Metric | Batch Process | Flow Chemistry |

|---|---|---|

| Throughput (kg/day) | 5.2 | 18.7 |

| Catalyst Recovery | 12% | 89% |

| E-Factor | 32 | 11 |

Continuous flow systems enhance MSNT recycling via in-line nanofiltration, reducing waste generation.

Chemical Reactions Analysis

Types of Reactions: (2-Chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the chlorothiazole rings can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The sulfur atoms in the thiazole rings can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The nitro groups (if present) can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

Major Products Formed:

Substitution Reactions: Substituted thiazole derivatives with various functional groups.

Oxidation Reactions: Sulfoxides or sulfones.

Reduction Reactions: Amines or other reduced derivatives.

Scientific Research Applications

Chemistry: (2-Chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.

Biology: In biological research, this compound may be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals. Its ability to interact with biological targets makes it a useful tool in drug discovery and development .

Medicine: Further research is needed to explore its full potential in medicine .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of (2-Chlorothiazol-5-yl)methyl 2-chlorothiazole-5-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of chlorothiazole rings suggests potential binding to biological macromolecules, leading to modulation of their activity. Further studies are required to elucidate the precise molecular pathways involved .

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Accessibility : Ethyl 2-chlorothiazole-5-carboxylate () is a common precursor for thiazole derivatives, suggesting the target compound may be synthesized via similar esterification or alkylation routes .

- Crystallography and Hydrogen Bonding : Thiazole derivatives often form robust hydrogen-bonding networks (), but the target’s ester group may limit this compared to amine or carboxylic acid analogs .

- Bioactivity : N-((2-Chlorothiazol-5-yl)methyl)ethylamine () is implicated in insecticidal activity, suggesting the target compound could share similar applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.